Home > Products > Screening Compounds P107814 > tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate
tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate -

tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Catalog Number: EVT-8268112
CAS Number:
Molecular Formula: C14H19N3O2
Molecular Weight: 261.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug development. It belongs to a class of compounds known for their biological activities, particularly in the field of oncology. The compound features a complex structure that combines elements of pyrimidine and dihydropyridine, which are known to exhibit various pharmacological properties.

Source

The compound has been synthesized and studied in various research contexts, particularly in the search for inhibitors of specific biological pathways, such as those involved in cancer progression. Notable studies have included its synthesis and characterization, as well as investigations into its pharmacokinetic properties and biological activity against cancer cell lines .

Classification

tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate can be classified under:

  • Chemical Class: Dihydropyridine derivatives
  • Functional Groups: Carboxylate ester, pyrimidine
  • Pharmacological Category: Potential anticancer agent
Synthesis Analysis

Methods

The synthesis of tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves several steps, including the formation of the dihydropyridine core and subsequent functionalization to introduce the pyrimidine moiety.

  1. Starting Materials: Commonly used starting materials include tert-butyl 4-bromobenzoate and various pyrimidine derivatives.
  2. Reagents and Conditions: The synthesis often employs palladium-catalyzed reactions or other coupling methods to facilitate the formation of carbon-carbon bonds.
  3. Purification: The crude product is usually purified by column chromatography to isolate the desired compound in high yield.

For example, one reported method involves using methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, yielding the target compound with a purity of approximately 99% .

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like High Resolution Mass Spectrometry (HRMS) are employed to confirm the molecular weight and structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate can be represented as follows:

C18H26N2O4\text{C}_{18}\text{H}_{26}\text{N}_2\text{O}_4

This structure includes:

  • A dihydropyridine ring, providing a bicyclic framework.
  • A pyrimidine ring, which contributes to its biological activity.
  • A tert-butyl group, enhancing lipophilicity.

Data

Key structural data include:

  • Molecular Weight: Approximately 320.1856 g/mol
  • Chemical Formula: C18H26N2O4
  • Functional Groups: Carboxylate ester (–COO–), nitrogen heterocycles (pyrimidine)
Chemical Reactions Analysis

Reactions

tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate participates in various chemical reactions that can modify its structure or enhance its biological activity:

  1. Hydrolysis: Under acidic or basic conditions, the carboxylate ester can hydrolyze to form the corresponding carboxylic acid.
  2. Substitution Reactions: The nitrogen atoms in the pyrimidine ring can undergo electrophilic substitutions, potentially introducing new functional groups that may enhance activity.
  3. Reduction Reactions: The compound can be reduced to alter its functional groups or improve solubility.

These reactions are essential for optimizing the pharmacological profile of the compound.

Technical Details

Characterization of reaction products is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity post-reaction.

Mechanism of Action

Process

The mechanism of action for tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific biological targets within cells:

  1. Target Engagement: The compound is believed to inhibit certain kinases involved in signaling pathways that promote cancer cell proliferation.
  2. Cellular Impact: By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells.

Data

Studies have shown that modifications to the pyrimidine ring can significantly influence the potency and selectivity of the compound against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate include:

  • Appearance: Typically a white amorphous solid.
  • Solubility: Soluble in organic solvents like ethyl acetate; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites on the pyridine and carboxylic acid functionalities.

Relevant data from spectroscopic analyses support these properties .

Applications

Scientific Uses

tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate has potential applications in:

  1. Drug Development: As a lead compound for developing new anticancer therapies targeting specific kinases.
  2. Biological Research: Used as a tool compound to study cellular signaling pathways related to cancer progression.
  3. Pharmacokinetic Studies: Investigated for its absorption, distribution, metabolism, and excretion (ADME) characteristics to optimize therapeutic efficacy.
Introduction to Pyrimidine-Based CDC42/RHOJ Inhibitors in Anticancer Drug Discovery

Role of CDC42/RHOJ GTPase Signaling in Tumor Progression and Metastasis

CDC42 (Cell Division Cycle 42) and its homologs RHOJ and RHOQ are Rho-family GTPases that function as critical molecular switches regulating cancer pathogenesis. These proteins cycle between inactive GDP-bound and active GTP-bound states, governed by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs) [2]. In their activated (GTP-bound) conformation, CDC42/RHOJ engage downstream effectors—notably p21-activated kinases (PAKs)—to orchestrate:

  • Cytoskeletal Dynamics and Metastasis: CDC42 activation stimulates actin polymerization and invadopodia formation, enabling tumor cell migration, extracellular matrix degradation, and metastatic dissemination. Overexpression of CDC42/RHOJ correlates with increased metastasis in melanoma, colon, and breast cancers [2].
  • Angiogenesis: RHOJ directs endothelial cell morphogenesis during tumor-associated vascularization. Inhibition disrupts vessel sprouting and reduces tumor perfusion [2].
  • Therapeutic Resistance: Hyperactivation of CDC42-GTP signaling reactivates MAPK and PI3K-Akt pathways in BRAF-mutant melanoma (e.g., A375, SKM28) and KRAS-mutant colon cancer (e.g., SW480), enabling escape from targeted therapies [2].

Table 1: Oncogenic Functions of CDC42/RHOJ in Preclinical Models

Cancer TypeCDC42/RHOJ-Driven MechanismExperimental Consequence of Inhibition
Melanoma (BRAFV600E)Reactivation of RAF-MEK-ERK pathwaySynergistic cell death with BRAF inhibitors
Colon (KRASG12V)Enhanced survival via PAK-mediated signalingReduced proliferation in SW480 PDX models
BreastCyclin E overexpressionRestoration of CDK4/6 inhibitor sensitivity

First-generation CDC42-GEF inhibitors (e.g., ZCL278, CASIN) exhibited off-target effects against related Rho GTPases (e.g., RAC1, RHOA) due to GEF promiscuity, limiting clinical utility [2]. This underscores the need for inhibitors directly targeting CDC42-effector interfaces.

Structural Rationale for Pyrimidine-Core Scaffolds in GTPase-Effector Interaction Inhibition

The trisubstituted pyrimidine scaffold—exemplified by the chemical framework of tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate—offers precise disruption of CDC42-PAK interactions. This design circumvents GEF targeting, minimizing cross-reactivity [2] [1]. Key structural features include:

  • Core Heterocycle: The pyrimidine ring serves as a central scaffold for optimal spatial display of substituents. Nitrogen atoms at positions 1 and 3 hydrogen-bond with CDC42 residues (e.g., Tyr64, Asn65) within the switch I/II regions, critical for PAK binding [2].
  • C4 Dihydropyridine Unit: The 3,6-dihydro-2H-pyridine moiety introduces conformational flexibility and enables deep insertion into a hydrophobic cleft near Val36 and Leu67 of CDC42. N-Boc protection (tert-butoxycarbonyl) enhances solubility and metabolic stability while preserving binding geometry [1] [7].
  • C2 and C6 Modifications:
  • C2 Aniline Derivatives: meta-Trifluoromethylphenyl at C2 (e.g., ARN25062) fills a hydrophobic subpocket lined by CDC42’s Phe56 and Leu70, improving affinity [2].
  • C6 Heteroaryl Groups: Pyrimidinyl or indazolyl substituents (e.g., compound 5, IC50 = 2.6–3.9 μM) extend toward solvent-exposed regions, balancing potency and solubility. Smaller 5-membered rings (e.g., pyrrolyl) maintain activity, while saturated analogs (e.g., pyrrolidinyl) disrupt π-stacking [2].

Table 2: Impact of Pyrimidine Scaffold Modifications on Anticancer Activity

Modification SiteGroupBiochemical Potency (IC50, μM)Kinetic Solubility (μM)Key Observations
C6 (R1)Phenyl10.2–15.8 (SKM28)18Moderate activity, low solubility
C6 (R1)Indazolyl2.6–3.9 (A375, SW480)42Optimal balance of potency/solubility
C6 (R1)N-Methylimidazolyl>20 (WM3248)75Significant potency loss
C2 (R2)m-CF3-Ph0.8–1.2 (SKMel3)28Enhanced hydrophobic contact

Synthetic accessibility of the dihydropyridine-pyrimidine core facilitates rapid diversification. For instance, Suzuki-Miyaura coupling installs heteroaryl groups at C4 (e.g., indol-6-yl) using brominated precursors like tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate [5] [8]. The Boc group’s tert-butyl ester provides:

  • Pro-drug Capability: Cleavage in vivo yields a secondary amine for enhanced membrane permeability [7].
  • Conformational Restriction: Shields the dihydropyridine nitrogen, reducing off-target interactions [1].

These properties establish pyrimidine-dihydropyridine hybrids as a versatile chemotype for next-generation CDC42/RHOJ inhibitors.

Properties

Product Name

tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate

IUPAC Name

tert-butyl 4-pyrimidin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-8-5-11(6-9-17)12-4-7-15-10-16-12/h4-5,7,10H,6,8-9H2,1-3H3

InChI Key

IOPNMMXSEQBYGN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=NC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.